2-Propyl-4-pentenoic acid

Beschreibung

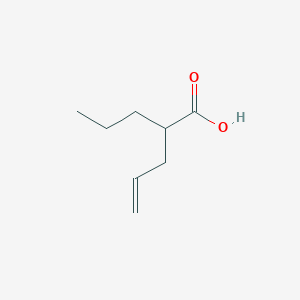

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDNZXEHYSVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881257 | |

| Record name | 2-propylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-ene-Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1575-72-0 | |

| Record name | (±)-2-n-Propyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1575-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Propyl-4-pentenoic acid, a significant metabolite of the widely used anticonvulsant drug, Valproic acid. This document details the compound's nomenclature, structural information, and key physicochemical characteristics. Furthermore, it outlines experimental protocols for its analysis and discusses its biological activities, with a focus on the signaling pathways implicated in its toxicity. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

2-Propyl-4-pentenoic acid, also known by its synonyms 4-ene-VPA and 2-Allylpentanoic acid, is a branched-chain unsaturated fatty acid. It is a major metabolite of Valproic acid and is associated with hepatotoxicity and neuroteratogenicity.[1][2]

Nomenclature and Structure

-

IUPAC Name: 2-Propylpent-4-enoic acid

-

Synonyms: 4-ene-VPA, 2-Allylpentanoic acid, (±)-2-Propyl-4-pentenoic acid[1][2][3]

-

Canonical SMILES: CCCC(CC=C)C(=O)O[4]

-

InChI Key: UMYDNZXEHYSVFY-UHFFFAOYSA-N[4]

Physicochemical Data

| Property | Value | Reference Compound Data |

| Physical State | Liquid / Oil[1][4] | - |

| Appearance | Clear, Colorless[5] | - |

| Density | 0.943 ± 0.06 g/cm³[1] | - |

| Melting Point | Data not available | -22.5 °C (for 4-Pentenoic acid) |

| Boiling Point | Data not available | 188-189 °C (for 4-Pentenoic acid) |

| Solubility | Slightly soluble in methanol[2] | - |

| pKa (Predicted) | 4.70 ± 0.20[5] | - |

Experimental Protocols

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2-Propyl-4-pentenoic acid is not widely published. However, its synthesis can be approached through methods analogous to those used for Valproic acid and other substituted pentenoic acids. One common strategy is the malonic ester synthesis.

General Synthetic Approach (based on related syntheses):

-

Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an appropriate allyl halide (e.g., allyl bromide) in an alkylation reaction to introduce the allyl group.

-

Second Alkylation: The resulting mono-alkylated malonic ester is then subjected to a second alkylation step using a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide), followed by acidification. The resulting dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final product, 2-Propyl-4-pentenoic acid.

An asymmetric synthesis approach has also been reported, utilizing chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) to achieve enantiomerically pure forms of the acid.[1]

Spectroscopic and Chromatographic Analysis

A sensitive and specific HPLC-MS/MS method has been developed for the quantitative determination of 2-Propyl-4-pentenoic acid in human plasma.[5]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., VPA-d15).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant is subjected to pre-column derivatization.

-

-

Derivatization:

-

The carboxylic acid moiety is derivatized to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 4-dimethylaminobenzylamine (B93267) dihydrochloride.[5]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Transitions: Specific precursor-to-product ion transitions for the derivatized 2-Propyl-4-pentenoic acid and the internal standard are monitored.

-

-

Quantification:

-

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method can achieve a lower limit of quantification of 20 ng/mL in plasma.[5]

-

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the propyl group.

-

Multiplets for the methylene (B1212753) protons of the propyl group and the methylene protons adjacent to the double bond.

-

A multiplet for the methine proton at the chiral center (C2).

-

Multiplets for the vinyl protons of the allyl group, showing characteristic splitting patterns for a terminal alkene.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the two sp² hybridized carbons of the double bond.

-

A signal for the methine carbon at the chiral center.

-

Signals for the methylene carbons of the propyl and allyl groups.

-

A signal for the methyl carbon of the propyl group.

-

An experimental FTIR spectrum for 2-Propyl-4-pentenoic acid is not publicly available. The expected characteristic absorption bands, based on its functional groups, are:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (alkane and alkene): Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.

-

C=C stretch (alkene): A band of variable intensity around 1640 cm⁻¹.

-

C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹.

-

=C-H bend (alkene): Bands in the region of 1000-650 cm⁻¹.

Biological Activity and Signaling Pathways

2-Propyl-4-pentenoic acid is a major toxic metabolite of Valproic acid. Its toxicity is primarily attributed to its effects on mitochondrial function and the induction of oxidative stress.[2]

Mechanism of Toxicity

The hepatotoxicity of 2-Propyl-4-pentenoic acid is linked to its metabolism via β-oxidation, which can lead to the formation of reactive metabolites.[4] These metabolites are implicated in causing mitochondrial dysfunction and depleting cellular glutathione (B108866) (GSH) stores, a key antioxidant. The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, cell death.

Signaling Pathways

2-Propyl-4-pentenoic acid and its reactive metabolites can directly impact mitochondrial function. This includes the inhibition of the mitochondrial respiratory chain, leading to decreased ATP production and an increase in ROS generation. Furthermore, it can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane, which dissipates the mitochondrial membrane potential and can trigger apoptosis.

Caption: Mitochondrial dysfunction induced by 2-Propyl-4-pentenoic acid.

The reactive metabolites of 2-Propyl-4-pentenoic acid can directly conjugate with glutathione, leading to its depletion. This reduction in the primary cellular antioxidant defense system results in an accumulation of ROS, causing oxidative stress. Oxidative stress, in turn, can damage lipids, proteins, and DNA, and activate stress-responsive signaling pathways, such as the Nrf2 pathway, as a compensatory mechanism. However, severe and prolonged oxidative stress will ultimately lead to apoptosis.

Caption: Glutathione depletion and subsequent oxidative stress.

The culmination of mitochondrial dysfunction and oxidative stress is the induction of apoptosis, or programmed cell death. The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Caption: Intrinsic pathway of apoptosis activated by 2-Propyl-4-pentenoic acid.

Conclusion

2-Propyl-4-pentenoic acid is a biologically active metabolite of Valproic acid with significant toxicological implications. This guide has summarized its key chemical and physical properties, provided an overview of relevant experimental protocols, and detailed the molecular pathways underlying its toxicity. A thorough understanding of these characteristics is crucial for researchers in the fields of drug metabolism, toxicology, and pharmacology, and for professionals involved in the development of safer therapeutic agents. Further research is warranted to fully elucidate the specific molecular interactions and to develop strategies to mitigate the adverse effects associated with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR [m.chemicalbook.com]

- 5. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

4-ene-VPA synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-ene-Valproic Acid (4-ene-VPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ene-valproic acid (4-ene-VPA) is a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). It is formed in the liver primarily through cytochrome P450-mediated oxidation, involving enzymes such as CYP2A6, CYP2B6, and CYP2C9. Research has identified 4-ene-VPA as a key contributor to the hepatotoxicity sometimes associated with VPA therapy. The chemical synthesis of 4-ene-VPA, particularly its individual enantiomers, is crucial for in-depth toxicological studies, the investigation of its metabolic pathways, and the development of safer VPA analogs. This guide provides a comprehensive overview of the core chemical synthesis pathways for 4-ene-VPA, focusing on asymmetric synthesis to obtain enantiomerically pure forms.

Overview of Synthesis Strategies

The laboratory synthesis of 4-ene-VPA, or 2-n-propyl-4-pentenoic acid, is most effectively achieved through the alkylation of a carboxylic acid precursor. To control the stereochemistry at the chiral center (the carbon atom to which the propyl and allyl groups are attached), asymmetric synthesis strategies are employed. A prominent and successful approach utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Synthesis of (R)- and (S)-4-ene-VPA using Chiral Auxiliaries

The enantioselective synthesis of the (R) and (S) isomers of 4-ene-VPA can be accomplished using chiral oxazolidinones as auxiliaries. This method allows for a high degree of stereochemical control.

Experimental Protocol

The following protocol is a representative procedure based on established methods for asymmetric alkylation using chiral auxiliaries.

Step 1: Acylation of the Chiral Oxazolidinone

The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with n-valeryl chloride (pentanoyl chloride). This reaction attaches the valeryl group to the chiral auxiliary, forming an N-valeryl oxazolidinone.

-

Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-valeryl chloride, a base (e.g., triethylamine (B128534) or pyridine), and an aprotic solvent (e.g., dichloromethane).

-

Procedure: The chiral auxiliary is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of n-valeryl chloride. The reaction is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water, and the product is extracted, dried, and purified.

Step 2: Diastereoselective Alkylation

The acylated chiral auxiliary is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is subsequently alkylated with allyl bromide. The steric hindrance from the chiral auxiliary directs the incoming allyl group to one face of the enolate, leading to the preferential formation of one diastereomer.

-

Reagents: The N-valeryl oxazolidinone from Step 1, lithium diisopropylamide (LDA), allyl bromide, and an ethereal solvent (e.g., tetrahydrofuran).

-

Procedure: The N-valeryl oxazolidinone is dissolved in the solvent and cooled to a low temperature (e.g., -78 °C). A solution of LDA is added slowly to form the enolate. Allyl bromide is then added, and the reaction is stirred at a low temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted, dried, and purified.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomer of 4-ene-VPA. This is typically achieved through hydrolysis.

-

Reagents: The alkylated product from Step 2, a hydrolyzing agent (e.g., lithium hydroxide (B78521) in a mixture of water and an organic solvent), followed by acidification with a protic acid (e.g., hydrochloric acid).

-

Procedure: The alkylated product is treated with the hydrolyzing agent at room temperature. After the reaction is complete, the mixture is acidified to protonate the carboxylate. The product, 4-ene-VPA, is then extracted with an organic solvent, and the solvent is removed to yield the final product. The chiral auxiliary can often be recovered.

To synthesize the other enantiomer, the opposite enantiomer of the chiral auxiliary (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) would be used at the beginning of the synthesis.

Quantitative Data

The asymmetric synthesis of 4-ene-VPA enantiomers using chiral auxiliaries has been reported to achieve high enantiomeric excess.

| Product | Chiral Auxiliary Used | Reported Enantiomeric Excess (ee) |

| (S)-(-)-4-ene-VPA | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | >95% |

| (R)-(+)-4-ene-VPA | (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | >95% |

| (R)- and (S)-4-ene-VPA | (4S)-4-(2-propyl)-2-oxazolidone and (4R,5S)-4-methyl-5-phenyloxazolidone | >93% |

Note: The specific yields for each step can vary depending on the exact reaction conditions and scale.

Visualizations

Experimental Workflow for Asymmetric Synthesis

Caption: Overall workflow for the asymmetric synthesis of 4-ene-VPA using a chiral auxiliary.

Chemical Synthesis Pathway of 4-ene-VPA

Caption: Key steps in the chemical synthesis pathway for enantiomerically pure 4-ene-VPA.

Conclusion

The chemical synthesis of 4-ene-VPA is a critical tool for advancing our understanding of the metabolism and toxicity of valproic acid. The use of chiral auxiliaries provides an effective and highly stereoselective route to obtaining the individual enantiomers of 4-ene-VPA. This enables detailed investigation into the specific biological activities of each isomer. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals in drug development to synthesize and utilize 4-ene-VPA in their studies, ultimately contributing to the development of safer therapeutic agents.

An In-depth Technical Guide on the Discovery and History of 2-Allylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylpentanoic acid, a structural analogue of the well-established anticonvulsant and mood-stabilizing drug valproic acid (VPA), represents a key area of interest in the ongoing quest for novel therapeutics with improved efficacy and safety profiles. The history of 2-allylpentanoic acid is intrinsically linked to the discovery and development of VPA. This technical guide provides a comprehensive overview of the historical context, synthesis, and biological evaluation of 2-allylpentanoic acid, primarily through the lens of its parent compound, valproic acid.

The Serendipitous Discovery of Valproic Acid's Anticonvulsant Properties

Valproic acid (2-propylpentanoic acid) was first synthesized in 1882 by Beverly S. Burton.[1] For many decades, it was used merely as a "metabolically inert" solvent in laboratories.[1] Its therapeutic potential remained unrecognized until 1962, when French researcher Pierre Eymard and his team serendipitously discovered its anticonvulsant properties.[1] While screening other compounds for anti-seizure activity, they used valproic acid as a vehicle and observed that it prevented pentylenetetrazol-induced convulsions in laboratory rats.[1] This accidental finding led to the clinical introduction of valproic acid as an antiepileptic drug in France in 1967.[1]

The discovery of VPA's therapeutic effects spurred extensive research into its analogues to explore structure-activity relationships, aiming to enhance potency and reduce the side effects associated with VPA, such as hepatotoxicity and teratogenicity.[2] It is within this context that 2-allylpentanoic acid and other derivatives were synthesized and investigated.

Synthesis of 2-Allylpentanoic Acid and its Analogues

The primary synthetic route for 2-allylpentanoic acid and other α-substituted pentanoic acids is the malonic ester synthesis. This versatile method allows for the introduction of various alkyl and allyl groups at the α-position of a carboxylic acid.

Experimental Protocol: Malonic Ester Synthesis of 2-Allylpentanoic Acid

Objective: To synthesize 2-allylpentanoic acid from diethyl malonate and allyl bromide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

Allyl bromide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate is added dropwise to the stirred solution at room temperature. The ethoxide acts as a base, deprotonating the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.

-

First Alkylation (Propylation): 1-Bromopropane is added slowly to the solution of the malonate enolate. The enolate acts as a nucleophile, attacking the 1-bromopropane in an SN2 reaction to form diethyl propylmalonate. The reaction mixture is typically heated under reflux to ensure complete reaction.

-

Second Enolate Formation: A second equivalent of sodium ethoxide is added to the reaction mixture to deprotonate the remaining acidic α-hydrogen of the diethyl propylmalonate, forming a new enolate.

-

Second Alkylation (Allylation): Allyl bromide is then added dropwise to the reaction mixture. The propylmalonate enolate attacks the allyl bromide to yield diethyl allylpropylmalonate. The mixture is again heated under reflux.

-

Saponification: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a concentrated solution of sodium hydroxide. This step converts the ester groups into carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding 2-allylpentanoic acid.

-

Purification: The final product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

Biological Activity and Evaluation

The primary therapeutic application investigated for 2-allylpentanoic acid and its analogues is their anticonvulsant activity. The evaluation of these compounds typically involves preclinical animal models of seizures.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

Objective: To assess the anticonvulsant activity of a test compound against chemically induced seizures.[3][4][5]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentylenetetrazol (PTZ)

-

Test compound (e.g., 2-allylpentanoic acid)

-

Vehicle (e.g., saline, Tween 80)

-

Observation cages

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Animals are divided into groups. The control group receives the vehicle, and the test groups receive different doses of the test compound administered intraperitoneally.

-

PTZ Challenge: After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously or intraperitoneally.[6]

-

Observation: Each mouse is immediately placed in an individual observation cage and observed for the onset of seizures for a period of 30 minutes.[6]

-

Seizure Scoring: The severity of the seizures is scored using a standardized scale (e.g., Racine scale). Key parameters observed include latency to the first myoclonic jerk, incidence of generalized clonic-tonic seizures, and mortality.

-

Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, can be determined using probit analysis.

Mechanism of Action: Insights from Valproic Acid

The precise mechanism of action of 2-allylpentanoic acid has not been extensively elucidated. However, it is presumed to share mechanistic similarities with valproic acid, which has multiple proposed mechanisms of action.

Enhancement of GABAergic Neurotransmission

One of the primary mechanisms of VPA is the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7][8] VPA is believed to increase GABA levels in the brain by:

-

Inhibiting GABA-degrading enzymes: VPA inhibits GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH), the enzymes responsible for the breakdown of GABA.[7]

-

Increasing GABA synthesis: Some evidence suggests VPA may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.

Inhibition of Histone Deacetylases (HDACs)

More recently, VPA has been identified as a direct inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs.[9] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state and the altered expression of numerous genes. This epigenetic mechanism is thought to contribute to its long-term therapeutic effects, including neuroprotection and mood stabilization.[10][11]

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for 2-allylpentanoic acid is limited in the public domain, research on VPA analogues has provided valuable insights into structure-activity relationships (SAR).

Table 1: Structure-Activity Relationship of Valproic Acid Analogues

| Compound | Structure | Anticonvulsant Activity (Relative to VPA) | Key Features |

| Valproic Acid (VPA) | 2-propylpentanoic acid | Baseline | Broad-spectrum anticonvulsant |

| 2-ene-VPA | 2-propyl-2-pentenoic acid | Similar to VPA | Major active metabolite of VPA with potentially lower toxicity.[12] |

| 4-ene-VPA | 2-propyl-4-pentenoic acid | Similar to VPA | Metabolite of VPA associated with hepatotoxicity.[13] |

| 2-Allylpentanoic Acid | 2-allyl-2-propylpentanoic acid | Data not widely available | Unsaturated side chain may influence metabolism and activity. |

| Valpromide | Valproic acid amide | Prodrug of VPA | Converted to VPA in vivo.[13] |

| Valnoctamide | Amide of a VPA isomer | Potent anticonvulsant | Shows stereoselective activity. |

Note: The anticonvulsant activity can vary depending on the animal model and testing parameters used.

Conclusion

The discovery and history of 2-allylpentanoic acid are deeply rooted in the development of valproic acid. While its independent clinical development has not been as prominent as that of its parent compound, it remains a molecule of interest for understanding the structure-activity relationships of branched-chain fatty acids as central nervous system agents. The established protocols for the synthesis and anticonvulsant screening of VPA analogues provide a clear framework for the further investigation of 2-allylpentanoic acid and other novel derivatives. Future research is warranted to fully elucidate its unique pharmacological profile and therapeutic potential.

References

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valproate - Wikipedia [en.wikipedia.org]

- 9. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Valproic Acid Metabolite 4-ene-VPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). This document delves into the core aspects of 4-ene-VPA, including its chemical structure, synthesis, metabolic pathways, analytical quantification, and toxicological implications. The information is presented to support further research and development in the fields of pharmacology, toxicology, and medicinal chemistry.

Chemical Structure and Properties

4-ene-VPA, systematically named (E)-2-propyl-4-pentenoic acid, is an unsaturated fatty acid and a major metabolite of valproic acid.[1] Its chemical structure is characterized by a double bond between carbons 4 and 5 of the pentenoic acid backbone.

Chemical Identifiers:

-

IUPAC Name: (E)-2-propyl-4-pentenoic acid

-

Molecular Formula: C₈H₁₄O₂[1]

-

Molecular Weight: 142.19 g/mol

-

CAS Number: 1575-72-0[1]

-

SMILES: C=CCC(CCC)C(=O)O[2]

Physicochemical Properties:

4-ene-VPA is a hydrophobic molecule that is practically insoluble in water.[2] It is classified as a methyl-branched fatty acid.[2]

Metabolic Formation and Signaling Pathways

Valproic acid undergoes extensive metabolism in the liver, with the formation of 4-ene-VPA occurring via a minor but significant pathway mediated by cytochrome P450 (CYP) enzymes.[3] The key enzymes involved in this desaturation reaction are CYP2A6, CYP2B6, and CYP2C9.[4]

The metabolic bioactivation of VPA to its hepatotoxic intermediates is a critical area of study. 4-ene-VPA can be further metabolized through β-oxidation to form the highly reactive and toxic metabolite, (E)-2,4-diene-VPA-CoA ester.[5] This reactive intermediate can deplete mitochondrial glutathione (B108866) and form adducts with cellular macromolecules, leading to mitochondrial dysfunction and hepatotoxicity.[3]

Below is a diagram illustrating the metabolic pathway from Valproic Acid to the formation of the reactive 2,4-diene-VPA-CoA ester.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human Metabolome Database: Showing metabocard for 4-ene-Valproic acid (HMDB0013897) [hmdb.ca]

- 3. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Propyl-4-pentenoic Acid (4-ene VPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Propyl-4-pentenoic acid, commonly known as 4-ene VPA, is a principal and biologically active metabolite of the widely prescribed anticonvulsant and mood stabilizer, valproic acid (VPA).[1][2] This document provides a comprehensive technical overview of the multifaceted biological activities of 4-ene VPA. It possesses a dual profile, exhibiting anticonvulsant properties comparable to its parent compound while also being a potent mediator of VPA's most severe adverse effects: hepatotoxicity and teratogenicity.[3][4] The primary mechanisms underlying its toxicity involve the profound inhibition of mitochondrial fatty acid β-oxidation, leading to mitochondrial dysfunction, and the depletion of cellular glutathione (B108866) stores, which culminates in significant oxidative stress.[2][5] Notably, its teratogenic effects are highly stereoselective, with the S-(-)-enantiomer demonstrating markedly higher toxicity than the R-(+)-enantiomer.[6] This guide synthesizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals engaged in pharmacology, toxicology, and drug development.

Pharmacological and Toxicological Profile

Anticonvulsant Activity

4-ene VPA demonstrates significant anticonvulsant potency, comparable to that of valproic acid.[3] Studies involving various animal seizure models, such as the subcutaneous pentylenetetrazol (PTZ) seizure threshold test, have confirmed its efficacy.[7] A crucial finding for drug development is the lack of enantioselectivity in its anticonvulsant action; both R- and S-enantiomers are similarly effective.[8] This contrasts sharply with its teratogenic effects, suggesting that the structural requirements for therapeutic activity and toxicity are distinct.[9]

Hepatotoxicity

4-ene VPA is strongly implicated as a causative agent in VPA-induced liver injury.[4][10] Its hepatotoxic effects are not caused by the compound itself but by its subsequent metabolic activation. Through the mitochondrial β-oxidation pathway, 4-ene VPA is converted into highly reactive intermediates, such as (E)-2-propyl-2,4-pentadienoic acid.[1][11] These reactive metabolites can covalently bind to cellular macromolecules and disrupt critical hepatic functions.

The metabolic pathway leading to hepatotoxicity involves a cascade of events initiated by the formation of these reactive species. This process depletes mitochondrial glutathione (GSH), a primary cellular antioxidant, leading to a state of oxidative stress and subsequent mitochondrial injury, which manifests as liver damage.[2][4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Propyl-4-pentenoic Acid|Valproic Acid Metabolite|CAS 1575-72-0 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Hepatotoxicity of 4-ene-VPA

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical data on the hepatotoxicity of 2-propyl-4-pentenoic acid (4-ene-VPA), a critical metabolite of the widely used anti-epileptic drug, valproic acid (VPA). This document summarizes key quantitative findings, details experimental protocols from pivotal studies, and visualizes the complex molecular pathways involved in 4-ene-VPA-induced liver injury.

Core Executive Summary

Valproic acid (VPA) is associated with a rare but severe idiosyncratic hepatotoxicity, and its metabolite, 4-ene-VPA, is strongly implicated as a key mediator of this adverse effect. Preclinical research has established that 4-ene-VPA is more toxic than the parent compound. Its toxicity is intrinsically linked to its metabolic activation within the liver, leading to mitochondrial dysfunction, oxidative stress, and disruption of lipid metabolism. This guide synthesizes the critical preclinical evidence to provide a detailed understanding of the mechanisms and manifestations of 4-ene-VPA hepatotoxicity.

Metabolic Activation and Pathway to Toxicity

The journey from VPA to cellular injury is a multi-step process initiated by cytochrome P450 (CYP) enzymes and culminating in mitochondrial distress.

Formation of 4-ene-VPA

VPA is metabolized through several pathways, with a minor but critical route being oxidation by CYP enzymes to form 4-ene-VPA.[1][2] This desaturation reaction is primarily catalyzed by CYP2C9, with smaller contributions from CYP2A6 and CYP2B6.[1][3][4][5] The formation of 4-ene-VPA can be influenced by factors such as genetic polymorphisms in CYP enzymes and co-administration of drugs that induce these enzymes.[1][2] For instance, co-treatment with CYP inducers like phenobarbital (B1680315) has been shown to increase the formation of 4-ene-VPA.[6][7]

Bioactivation to the Ultimate Toxicant: 2,4-diene-VPA

Following its formation, 4-ene-VPA enters the mitochondria where it undergoes β-oxidation to form the highly reactive and cytotoxic metabolite, (E)-2,4-diene-VPA.[1][8] This metabolite is considered the ultimate hepatotoxic species.[1][8] (E)-2,4-diene-VPA is an electrophilic compound that can readily form adducts with cellular macromolecules, including glutathione (B108866) (GSH) and proteins, leading to cellular dysfunction.[3][9]

The metabolic pathway from VPA to its toxic metabolites is visualized below.

Mechanisms of 4-ene-VPA-Induced Hepatotoxicity

The hepatotoxicity of 4-ene-VPA is multifactorial, involving direct effects on mitochondrial function, depletion of cellular antioxidants, and disruption of lipid homeostasis.

Mitochondrial Toxicity

Mitochondria are a primary target of 4-ene-VPA and its downstream metabolite, 2,4-diene-VPA. The key mitochondrial toxicities include:

-

Inhibition of β-oxidation: 4-ene-VPA and its CoA ester can directly inhibit enzymes involved in the mitochondrial β-oxidation of fatty acids.[6][10] This inhibition leads to an accumulation of lipids within hepatocytes, manifesting as microvesicular steatosis, a hallmark of VPA-induced liver injury.[6][11]

-

Coenzyme A (CoA) Sequestration: The formation of VPA-CoA and 4-ene-VPA-CoA can deplete the mitochondrial pool of free Coenzyme A.[7] This sequestration limits the availability of CoA for essential metabolic processes, including the β-oxidation of endogenous fatty acids.[7]

-

Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[12][13]

Glutathione Depletion

The reactive metabolite, 2,4-diene-VPA, is detoxified by conjugation with glutathione (GSH).[3][9] In situations of high metabolic flux through this pathway, cellular GSH stores can be significantly depleted.[14] A 50% decrease in cellular GSH levels has been observed following treatment with 4-ene-VPA.[14] This depletion of a critical antioxidant leaves hepatocytes vulnerable to oxidative damage.[14][15]

The interplay of these mechanisms leading to liver injury is depicted in the following diagram.

References

- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relevance of CYP2C9 Function in Valproate Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)-2-propyl-2,4-pentadienoic acid, a toxic metabolite of valproic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effect of valproate and its Delta2- and Delta4-unsaturated metabolites, on the beta-oxidation rate of long-chain and medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity of unsaturated metabolites of valproic acid and protection by vitamins C and E in glutathione-depleted rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Propyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-4-pentenoic acid, also known as 4-en-VPA, is a significant metabolite of the widely prescribed antiepileptic and mood-stabilizing drug, valproic acid (VPA). The clinical use of VPA is tempered by concerns regarding its teratogenicity and hepatotoxicity.[1] Research has indicated that these adverse effects may be linked to its metabolic pathways, with 4-en-VPA being identified as a particularly toxic metabolite.[2][3] This metabolite is chiral, existing as two distinct stereoisomers, the (R)- and (S)-enantiomers. These enantiomers have been shown to exhibit different metabolic fates and biological activities, a critical consideration in drug development and toxicology.[3][4] This guide provides a comprehensive overview of the stereoisomers of 2-propyl-4-pentenoic acid, focusing on their physicochemical properties, synthesis, analytical separation, and differential biological effects.

Physicochemical and Biological Properties

The most striking difference between the two enantiomers lies in their biological activity, particularly their teratogenicity and metabolic pathways.[3][4] The (S)-enantiomer has been demonstrated to be significantly more teratogenic and embryotoxic than the (R)-enantiomer in animal models.[4]

Table 1: Summary of Physicochemical and Biological Data for 2-Propyl-4-pentenoic Acid Stereoisomers

| Property | (R)-(+)-2-Propyl-4-pentenoic acid | (S)-(-)-2-Propyl-4-pentenoic acid | Racemic (±)-2-Propyl-4-pentenoic acid |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol [5] | 142.20 g/mol [6] |

| Physical Form | Not specified (presumed oil) | Not specified (presumed oil) | Clear, colorless oil[6] |

| Specific Optical Rotation | Not available in cited literature | Not available in cited literature | 0° (by definition) |

| Computed XLogP3 | Not available | 2.3[5] | Not applicable |

| Teratogenicity | Significantly lower than (S)-enantiomer[4] | Significantly more teratogenic and embryotoxic; causes neural tube defects (exencephaly) at a rate approximately 4 times higher than the (R)-enantiomer in mice.[4] | Neuroteratogenic, induces deformation of the neural tube in mouse embryos.[2] |

| Primary Metabolic Fate | Formation of 4,5-diOH-VPA γ-lactone in rat hepatocytes.[3] | Formation of 2-n-propyl-2(E),4-pentadienoic acid (a diene metabolite) in rat hepatocytes.[3] | Undergoes β-oxidation to form reactive metabolites.[2] |

| Potential Hepatotoxicity | Differences in metabolism suggest a different hepatotoxic potential compared to the (S)-enantiomer.[3] | Differences in metabolism suggest a different hepatotoxic potential compared to the (R)-enantiomer.[3] | Putative hepatotoxic metabolite of valproic acid.[1] |

Experimental Protocols

Enantioselective Synthesis

The enantiomers of 2-propyl-4-pentenoic acid have been successfully synthesized using chiral auxiliaries to direct the stereochemistry of the alkylation step. One established method utilizes (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively).[4] The following is a representative protocol based on this methodology.

Protocol 1: Asymmetric Synthesis of (S)-2-Propyl-4-pentenoic Acid via SAMP Hydrazone Alkylation

-

Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with pentan-3-one in an appropriate solvent (e.g., diethyl ether) to form the corresponding SAMP hydrazone.

-

Deprotonation: The SAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78°C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming a chiral azaenolate.

-

Asymmetric Alkylation: Allyl bromide is added to the solution, and the reaction is allowed to slowly warm to room temperature. The chiral auxiliary directs the electrophilic attack of the allyl bromide to one face of the azaenolate, resulting in the formation of the alkylated hydrazone with high diastereoselectivity.

-

Auxiliary Cleavage: The alkylated hydrazone is then cleaved to yield the corresponding ketone. This can be achieved by ozonolysis at -78°C followed by a reductive workup, or by hydrolysis with an acid such as aqueous oxalic acid.

-

Oxidation to Carboxylic Acid: The resulting chiral ketone is oxidized to the final carboxylic acid product, (S)-2-propyl-4-pentenoic acid. A suitable oxidizing agent for this transformation is chromic acid.

-

Purification: The final product is purified using standard techniques such as column chromatography. The enantiomeric excess can be determined by chiral chromatography.

Note: The (R)-enantiomer can be synthesized following the same protocol but starting with (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

Chiral Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the enantiomers of 2-propyl-4-pentenoic acid and determining their optical purity.

Protocol 2: Chiral HPLC Separation of (R)- and (S)-2-Propyl-4-pentenoic Acid

-

Column: A chiral stationary phase suitable for acidic compounds is selected. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns are often effective.

-

Mobile Phase: A normal-phase mobile phase is typically used, consisting of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for the acidic analyte, a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is added to the mobile phase. A typical starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: The racemic mixture or the synthesized enantiomers are dissolved in the mobile phase or a compatible solvent at an appropriate concentration.

-

Injection and Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Differential Metabolism

The parent compound, valproic acid, is known to influence several signaling pathways, including the Wnt signaling pathway and inositol (B14025) metabolism. While the direct differential effects of the 2-propyl-4-pentenoic acid enantiomers on these pathways are a subject for further research, their stereoselective metabolism is well-documented and represents a critical divergence in their biological processing. This differential metabolism is believed to be a key factor in their varying toxicities.[3]

The (R)-enantiomer is preferentially metabolized to a γ-lactone, whereas the (S)-enantiomer is more readily converted to a diene metabolite, which is considered a reactive intermediate that can lead to hepatotoxicity.[3]

Figure 1: Differential Metabolic Pathways of 2-Propyl-4-pentenoic Acid Enantiomers.

Conclusion

The stereoisomers of 2-propyl-4-pentenoic acid provide a compelling case study in the importance of stereochemistry in drug metabolism and toxicology. The significant differences in the teratogenic potential and metabolic fate of the (R)- and (S)-enantiomers underscore the need for stereospecific synthesis and analysis in the development of safer pharmaceuticals. While a complete physicochemical profile of these enantiomers is not yet publicly available, the existing data clearly indicate that a deeper understanding of their individual interactions with biological systems is crucial. Future research should focus on elucidating the precise mechanisms by which these stereoisomers exert their differential toxic effects and their potential interactions with key signaling pathways. This knowledge will be invaluable for the design of new drugs with improved safety profiles and for a more accurate assessment of the risks associated with existing medications like valproic acid.

References

- 1. Studies on the biotransformation in the perfused rat liver of 2-n-propyl-4-pentenoic acid, a metabolite of the antiepileptic drug valproic acid. Evidence for the formation of chemically reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enantioselective synthesis and preliminary metabolic studies of the optical isomers of 2-n-propyl-4-pentenoic acid, a hepatotoxic metabolite of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Pentanoic acid, 2-propyl-, (S)- | C8H14O2 | CID 23615693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

In-Depth Technical Guide: Solubility and Stability of 4-ene-VPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the anticonvulsant drug valproic acid (VPA). Understanding these physicochemical properties is paramount for research into its hepatotoxic effects and for the development of analytical methods.

Core Concepts: Solubility and Stability of 4-ene-VPA

4-ene-VPA is a monounsaturated, methyl-branched fatty acid formed in the liver via cytochrome P450-mediated metabolism of valproic acid.[1][2] It is known to be a very hydrophobic molecule and is practically insoluble in water.[3] Its stability, particularly in aqueous solutions, is a key consideration for accurate quantification in biological matrices and for in vitro toxicological studies.

Quantitative Solubility Data

The solubility of 4-ene-VPA has been determined in various solvents, with data presented in Table 1 for ease of comparison. While experimental aqueous solubility data is limited, a predicted value is available.

| Solvent/System | Temperature (°C) | Solubility | Method | Reference |

| Water (Aqueous Buffer) | Not Specified | 4.11 g/L (Predicted) | ALOGPS | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Experimental | [5] |

| Ethanol | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |

| Methanol | Not Specified | Slightly Soluble | Experimental | [6] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |

Table 1: Solubility of 4-ene-VPA in Various Solvents

Stability Profile

Experimental Protocols

Detailed methodologies for determining the solubility and stability of 4-ene-VPA are crucial for obtaining reliable and reproducible data.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility assay procedures.[2][7]

Objective: To determine the equilibrium solubility of 4-ene-VPA in aqueous buffer at a controlled temperature.

Materials:

-

4-ene-VPA (solid form)

-

Phosphate buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-ene-VPA to a known volume of PBS (pH 7.4) in a sealed flask. The excess solid should be visible.

-

Place the flask in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Filter the resulting supernatant through a 0.22 µm syringe filter to remove any fine particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-ene-VPA of known concentrations in the same aqueous buffer.

-

Analyze the filtered sample and the standard solutions by a validated HPLC-UV method.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of 4-ene-VPA in the sample by interpolating its peak area on the calibration curve.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a "best practice" approach for assessing the stability of 4-ene-VPA based on ICH guidelines.[7][8]

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of 4-ene-VPA under various stress conditions.

Part A: Method Development

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (determined by UV scan).

-

-

Method Optimization:

-

Optimize the mobile phase composition and gradient to achieve adequate separation of the parent 4-ene-VPA peak from any potential degradation products.

-

Part B: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 4-ene-VPA in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug and the solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid drug and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples by the developed HPLC method.

-

-

Data Analysis:

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent drug.

-

Calculate the percentage degradation.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

-

Signaling Pathways and Experimental Workflows

Visual representations of key processes aid in understanding the complex biological and experimental contexts of 4-ene-VPA.

Metabolic Pathway of 4-ene-VPA and Hepatotoxicity

4-ene-VPA is a metabolite of valproic acid and is further metabolized to a reactive species implicated in hepatotoxicity.[10] The key steps in this pathway are illustrated below.

Caption: Metabolic activation of 4-ene-VPA leading to hepatotoxicity.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility assay.

Logical Workflow for Stability Assessment

A systematic approach is required to assess the stability of a compound under various stress conditions.

Caption: Workflow for forced degradation and stability analysis.

References

- 1. electrochemsci.org [electrochemsci.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for 4-ene-Valproic acid (HMDB0013897) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Propyl-4-pentenoic Acid (CAS Number: 1575-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-4-pentenoic acid, also known as 4-ene valproic acid (4-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood-stabilizing drug. While VPA is a cornerstone in the management of epilepsy and bipolar disorder, its use is associated with rare but severe idiosyncratic hepatotoxicity and teratogenicity. Extensive research has implicated 4-ene-VPA as a key reactive metabolite responsible for these adverse effects. This document provides a comprehensive technical overview of 2-propyl-4-pentenoic acid, including its chemical properties, synthesis, metabolic pathways, mechanisms of toxicity, and detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating the toxicology of valproic acid and the broader field of drug metabolism and safety.

Chemical and Physical Properties

2-Propyl-4-pentenoic acid is a methyl-branched, monounsaturated fatty acid. Its chemical structure and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1575-72-0 | |

| Molecular Formula | C8H14O2 | |

| Molecular Weight | 142.20 g/mol | |

| IUPAC Name | 2-propylpent-4-enoic acid | |

| Synonyms | 4-ene-VPA, 2-Allylpentanoic acid | |

| Appearance | Oil | |

| Solubility | Slightly soluble in methanol. | |

| SMILES | C=CCC(CCC)C(=O)O | |

| InChI Key | UMYDNZXEHYSVFY-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-propyl-4-pentenoic acid is crucial for toxicological studies. A common laboratory-scale synthesis involves the alkylation of a malonic ester derivative. The following is a representative protocol.

Synthesis Workflow

Caption: Synthetic pathway for 2-Propyl-4-pentenoic acid.

Experimental Protocol: Malonic Ester Synthesis

This protocol is a general guideline and may require optimization.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Propyl bromide

-

Allyl bromide

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

-

First Alkylation (Propylation): Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir for 30 minutes. Then, add propyl bromide dropwise and reflux the mixture for 2-3 hours.

-

Second Alkylation (Allylation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide in ethanol. Stir for 30 minutes, then add allyl bromide dropwise. Reflux the mixture for an additional 2-3 hours.

-

Saponification: Cool the reaction mixture and add a solution of potassium hydroxide in water. Reflux the mixture for 4-6 hours to hydrolyze the ester groups.

-

Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.

-

Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-propyl-4-pentenoic acid.

Metabolism and Pharmacokinetics

2-Propyl-4-pentenoic acid is a metabolite of valproic acid, formed primarily in the liver.

Metabolic Pathway

The biotransformation of valproic acid to 4-ene-VPA is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Caption: Metabolic activation of Valproic Acid to 4-ene-VPA.

Pharmacokinetic Parameters

The pharmacokinetics of 4-ene-VPA have been studied in animal models. The following table summarizes key parameters in rats.

| Parameter | Value (at 20 mg/kg IV dose) | Value (at 100 mg/kg IV dose) | Reference |

| Apparent Plasma Elimination Half-life (t½) | 12.7 min | 18.8 min | |

| Plasma Clearance (CL) | 11.4 mL/min/kg | 7.41 mL/min/kg | |

| Total Apparent Plasma Clearance | 8.67 mL/min/kg | 5.89 mL/min/kg | |

| Urinary Elimination (% of dose) | 22% | 28% | |

| Biliary Elimination (% of dose) | 29% | 21% |

Mechanisms of Toxicity

The toxicity of 2-propyl-4-pentenoic acid is multifaceted, with hepatotoxicity and neuroteratogenicity being the most significant concerns.

Hepatotoxicity

The hepatotoxicity of 4-ene-VPA is strongly linked to mitochondrial dysfunction.

Caption: Mechanism of 4-ene-VPA-induced hepatotoxicity.

Key events in 4-ene-VPA-induced hepatotoxicity include:

-

Inhibition of β-oxidation: 4-ene-VPA and its subsequent metabolites can sequester coenzyme A (CoA) and inhibit key enzymes in the fatty acid β-oxidation pathway, leading to microvesicular steatosis.

-

Glutathione Depletion: The reactive nature of 4-ene-VPA and its metabolites leads to the depletion of mitochondrial glutathione (GSH), a critical antioxidant.

-

Oxidative Stress: The reduction in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and damage to mitochondrial components.

-

Mitochondrial Permeability Transition: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.

-

Cell Death: The culmination of these events results in hepatocyte apoptosis and necrosis, leading to liver injury.

Neuroteratogenicity

2-Propyl-4-pentenoic acid is a known neuroteratogen, capable of inducing neural tube defects in animal models. The S-(-)-enantiomer has been shown to be significantly more teratogenic than the R-(+)-enantiomer. The precise molecular mechanisms are still under investigation but are thought to involve interference with critical developmental signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to study 2-propyl-4-pentenoic acid. Specific details may need to be optimized for individual laboratory conditions and research questions.

In Vitro Cytotoxicity Assay in Hepatocytes

Objective: To assess the cytotoxic potential of 2-propyl-4-pentenoic acid on cultured hepatocytes (e.g., HepG2 or primary hepatocytes).

Workflow:

Caption: Workflow for in vitro cytotoxicity testing.

Procedure (MTT Assay):

-

Cell Culture: Plate hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2-propyl-4-pentenoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of 2-propyl-4-pentenoic acid. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantification in Plasma by HPLC-MS/MS

Objective: To quantify the concentration of 2-propyl-4-pentenoic acid in plasma samples.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-propyl-4-pentenoic acid and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples by interpolation.

In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the hepatotoxic effects of 2-propyl-4-pentenoic acid in a rodent model (e.g., rats).

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer 2-propyl-4-pentenoic acid (dissolved in a suitable vehicle) to the animals via an appropriate route (e.g., intraperitoneal or oral gavage) at different dose levels. Include a vehicle control group.

-

Monitoring: Observe the animals for clinical signs of toxicity daily.

-

Sample Collection: At the end of the study period (e.g., 24 hours or multiple days), euthanize the animals and collect blood and liver tissue.

-

Biochemical Analysis: Analyze serum for liver injury biomarkers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as glutathione levels and lipid peroxidation products.

Conclusion

2-Propyl-4-pentenoic acid is a critical metabolite in understanding the mechanisms of valproic acid-induced toxicity. Its study provides valuable insights into drug metabolism, reactive metabolite formation, and the molecular basis of idiosyncratic drug reactions. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further investigation into the toxicological profile of this compound and the development of safer therapeutic alternatives.

Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. All experiments should be conducted in accordance with institutional and governmental regulations and safety guidelines.

An In-depth Technical Guide to 4-ene-Valproic Acid (4-ene-VPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and toxicological profile of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant drug, valproic acid (VPA). This document is intended to serve as a detailed resource, incorporating experimental methodologies and pathway visualizations to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

4-ene-VPA, also known as 2-propyl-4-pentenoic acid, is a monounsaturated and methyl-branched fatty acid. It is recognized as a major metabolite of valproic acid. Chemically, it is a very hydrophobic molecule and is considered practically insoluble in water.

Quantitative Physicochemical Data

The key physical and chemical properties of 4-ene-VPA are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-propylpent-4-enoic acid | |

| Synonyms | 4-ene VPA, 2-Allylpentanoic Acid, delta(4)-VPA | |

| Chemical Formula | C₈H₁₄O₂ | |

| Average Molecular Weight | 142.1956 g/mol | |

| Monoisotopic Molecular Weight | 142.099379692 g/mol | |

| Physical Form | Oil | |

| Water Solubility | 4.11 g/L (Predicted) | |

| Methanol Solubility | Slightly Soluble | |

| pKa (Strongest Acidic) | 5.06 | |

| LogP | 2.21 (ALOGPS), 2.49 (ChemAxon) | |

| Polar Surface Area | 37.3 Ų | |

| Rotatable Bond Count | 5 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Hydrogen Bond Donor Count | 1 | |

| CAS Number | 1575-72-0 |

Metabolic Pathways and Bioactivation